5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol
Description
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
5-[(1S,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |
InChI Key |
FKBNNJMJRQQBOR-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)F)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and (1S,2R)-1-amino-2-hydroxypropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common solvents used include methanol or ethanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols or other derivatives.
Scientific Research Applications
Medicinal Chemistry
5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is investigated for:
- Biochemical Probes : The compound is used to study enzyme mechanisms and protein interactions. Its structural features allow it to modulate pathways related to signal transduction and metabolism .
- Therapeutic Applications : Research indicates that it may have implications in developing treatments for various conditions by inhibiting specific enzymes or modulating receptor activity .
Cosmetic Formulations
The compound's properties make it suitable for cosmetic applications, particularly in formulations aimed at enhancing skin health:
- Topical Applications : Due to its moisturizing properties, this compound can be incorporated into creams and lotions designed for skin hydration and repair .
- Stability in Formulations : Its ability to maintain stability in various formulations allows for effective delivery of active ingredients while ensuring safety and efficacy .
Material Science
In materials science, the compound's unique chemical structure provides opportunities for innovation:
- Polymer Development : It can serve as a building block for synthesizing new polymers with specific properties, such as enhanced mechanical strength or thermal stability .
- Nanoparticle Formulation : The compound can be utilized in creating nanoparticles for controlled release systems in drug delivery, enhancing bioavailability and therapeutic effects.
Case Study 1: Enzyme Inhibition
A study investigated the inhibition of specific enzymes by this compound. The results indicated significant inhibition rates, suggesting its potential as a lead compound for drug development targeting metabolic pathways .
Case Study 2: Cosmetic Efficacy
In a clinical trial assessing the efficacy of cosmetic formulations containing the compound, participants reported improved skin hydration and texture. The formulations demonstrated stability over time, validating the compound's role in enhancing cosmetic products .
Mechanism of Action
The mechanism of action of 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol with analogous compounds:
Biological Activity
5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol, a chiral organic compound, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound, with the molecular formula and a molecular weight of approximately 185.20 g/mol, includes both an amino and a hydroxyl group, contributing to its potential interactions with various biological targets.
- Molecular Formula :
- CAS Number : 1213625-69-4
- Molecular Weight : 185.20 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Enzyme Inhibition : The compound shows potential as an inhibitor for various enzymes, particularly histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, which can be beneficial in reducing oxidative stress in cells.
- Antimicrobial Activity : Some research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Enzyme Inhibition Studies
A recent study evaluated the inhibitory activity of this compound against human class-I HDACs. The results are summarized in the following table:
| Compound | HDAC1 (IC50 µM) | HDAC2 (IC50 µM) | HDAC3 (IC50 µM) |
|---|---|---|---|
| This compound | 18.0 ± 1 | 14.0 ± 1 | 3.4 ± 0.1 |
This indicates that the compound has a moderate inhibitory effect on HDAC3, suggesting its potential role as a therapeutic agent in cancer treatment by modulating gene expression through epigenetic mechanisms .
Antioxidant Activity
In vitro assays demonstrated that this compound can scavenge free radicals effectively, indicating its potential as an antioxidant agent. The antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where the compound showed significant radical scavenging activity compared to standard antioxidants .
Antimicrobial Effects
Exploratory studies have shown that this compound exhibits varying degrees of antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
